3-Fluoropyrrolidin-2-one
Overview
Description
3-Fluoropyrrolidin-2-one is a chemical compound with the CAS Number: 1026565-61-6 . It has a molecular weight of 103.1 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
The synthesis of polyfunctionalised 3-fluoropyrroles has been developed starting from commercial aldehydes . The methodology is concise, efficient and allows for the modular and systematic assembly of polysubstituted 3-fluoropyrroles .Molecular Structure Analysis
The molecular formula of 3-Fluoropyrrolidin-2-one is C4H6FNO . The InChI Code is 1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination and aromatization .Physical And Chemical Properties Analysis
3-Fluoropyrrolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 103.1 .Scientific Research Applications
Metabolic Activation in DPP-IV Inhibitors
3-Fluoropyrrolidin-2-one derivatives have been studied for their role in metabolic activation when used as dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. These studies focus on the metabolic processes involving the fluoropyrrolidine ring, demonstrating its propensity for metabolic activation and the formation of reactive intermediates that can be trapped to form adducts, offering insights into bioactivation mechanisms (Xu et al., 2004).
Synthesis of Medicinal Intermediates
Research has been conducted on the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing their utility as synthons in medicinal chemistry. These compounds are particularly valuable in the creation of dipeptidyl peptidase IV inhibitors, with their easy synthesis and high yield making them attractive for medicinal applications (Singh & Umemoto, 2011).
Azomethine Ylide Chemistry
The use of simple azomethine ylides in combination with a variety of vinyl fluorides allows for the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. This approach is significant for making these compounds more accessible for research and applications (McAlpine et al., 2015).
Iodocyclisation Techniques
Studies have been done on the preparation of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones via 5-exo-trig iodocyclisation from allylic fluorides. These findings help in understanding the chemical processes and stereocontrol in the synthesis of these compounds (Combettes et al., 2012).
Rearrangement into 3-Fluoropyrrolidines
2-Hydroxyalkylazetidines, when treated with DAST (diethylaminosulfur trifluoride), rearrange into 3-fluoropyrrolidines. This stereospecific reaction involves the formation of a bicyclic intermediate and is important for understanding the transformation processes in organic chemistry (Drouillat et al., 2008).
Safety And Hazards
The safety information for 3-Fluoropyrrolidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The pyrrolidine ring, which is a part of 3-Fluoropyrrolidin-2-one, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 3-Fluoropyrrolidin-2-one and similar compounds could have significant potential in future drug discovery and development efforts.
properties
IUPAC Name |
3-fluoropyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUXPIAXCZUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyrrolidin-2-one | |
CAS RN |
1026565-61-6 | |
Record name | 3-fluoropyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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